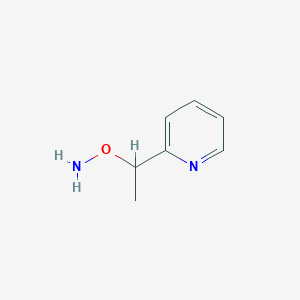O-(1-(Pyridin-2-yl)ethyl)hydroxylamine
CAS No.:
Cat. No.: VC16010193
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H10N2O |
|---|---|
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | O-(1-pyridin-2-ylethyl)hydroxylamine |
| Standard InChI | InChI=1S/C7H10N2O/c1-6(10-8)7-4-2-3-5-9-7/h2-6H,8H2,1H3 |
| Standard InChI Key | RUAFWDAKPHVDLN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=N1)ON |
Introduction
Structural and Stereochemical Features
Molecular Architecture
O-(1-(Pyridin-2-yl)ethyl)hydroxylamine consists of a pyridine ring with an ethyl group at the 2-position, terminated by a hydroxylamine (-NHOH) moiety. The dihydrochloride salt form incorporates two hydrochloric acid molecules, enhancing solubility and stability. Key structural parameters include:
The pyridine ring’s electron-withdrawing nature stabilizes the hydroxylamine group, influencing its reactivity in nucleophilic and redox reactions .
Stereochemical Considerations
The ethyl group introduces a chiral center at the hydroxylamine-bearing carbon. The (R)-enantiomer (CAS 2241107-47-9) has been isolated, highlighting the importance of stereochemistry in pharmacological applications . Enantiomeric purity can significantly affect binding affinity to biological targets, though most synthetic routes yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed .
Synthesis and Optimization
General Synthetic Route
The synthesis typically involves a two-step process starting from 2-acetylpyridine:
-
Oxime Formation:
2-Acetylpyridine reacts with hydroxylamine hydrochloride in methanol under basic conditions (potassium carbonate) to form the corresponding oxime.This step achieves yields >90% after 4 hours at room temperature .
-
Reduction to Hydroxylamine:
The oxime is reduced using zinc powder and ammonium chloride, yielding the hydroxylamine derivative.The dihydrochloride salt is obtained via acidification with HCl .
Process Optimization
-
Solvent Effects: Methanol is preferred for its ability to dissolve both reactants and products, minimizing side reactions .
-
Catalysis: Microwave-assisted synthesis could reduce reaction times, though conventional methods remain standard.
-
Yield Enhancement: Excess hydroxylamine hydrochloride (1.2 equiv) and controlled pH during workup improve yields to ~90% .
Physicochemical Properties
Stability and Solubility
The dihydrochloride salt exhibits high solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Key metrics include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.82 |
| Melting Point | Not reported |
| Hygroscopicity | High (salt form) |
The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .
Spectroscopic Characterization
Chemical Reactivity and Mechanisms
Nucleophilic Reactions
The hydroxylamine group acts as a nucleophile, participating in:
-
Oxime Formation: Reacts with ketones or aldehydes to form stable oximes, useful in bioconjugation .
-
Redox Reactions: The -NHOH group undergoes oxidation to nitroso compounds or reduction to amines, depending on conditions .
Coordination Chemistry
The pyridine nitrogen coordinates to metal ions (e.g., Zn²⁺, Cu²⁺), enabling applications in catalysis or metallodrug design .
Biological Activity and Applications
Medicinal Chemistry
-
Drug Intermediates: Serves as a precursor to piperidine derivatives, which are prevalent in antipsychotic agents .
-
Enzyme Inhibition: Pyridine-containing hydroxylamines inhibit monoamine oxidases (MAOs), suggesting potential in neurodegenerative disease therapy .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume